Oxitropium
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Overview
Description
Oxitropium bromide is an anticholinergic compound used primarily as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease . It was patented in 1966 and approved for medical use in 1983 . The compound is known for its ability to block muscarinic cholinergic receptors, which mediate smooth muscle contraction in the airways .
Preparation Methods
Oxitropium bromide is synthesized from the natural product norscopolamine through two alkylation reactions . The first reaction involves the treatment of norscopolamine with bromoethane to form the N-ethyl intermediate. This intermediate is then treated with bromomethane to yield this compound bromide . Industrial production methods typically involve similar synthetic routes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Oxitropium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound bromide are less documented, the compound’s structure suggests potential reactivity under strong oxidative or reductive conditions.
Scientific Research Applications
Oxitropium bromide has several scientific research applications:
Medicine: It is widely used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. Its bronchodilatory effects make it a valuable therapeutic agent.
Pharmacology: Research into the pharmacodynamics and pharmacokinetics of this compound bromide helps in understanding its efficacy and safety profile.
Analytical Chemistry: The compound is used in various analytical techniques, including ultra performance liquid chromatography, to study its interactions and stability in different formulations.
Mechanism of Action
Oxitropium bromide exerts its effects by blocking muscarinic cholinergic receptors in the airways . This action prevents the binding of acetylcholine, a neurotransmitter responsible for smooth muscle contraction. By inhibiting this binding, this compound bromide causes relaxation of the bronchial muscles, leading to bronchodilation and improved airflow .
Comparison with Similar Compounds
Oxitropium bromide is similar to other muscarinic receptor antagonists such as ipratropium bromide, tiotropium bromide, and glycopyrronium bromide . this compound bromide is unique in its longer-lasting bronchodilatory effects compared to ipratropium bromide . Other similar compounds include aclidinium bromide and umeclidinium bromide, which are also used in the treatment of chronic obstructive pulmonary disease .
Properties
CAS No. |
99571-64-9 |
---|---|
Molecular Formula |
C19H26NO4+ |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C19H26NO4/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12/h4-8,13-18,21H,3,9-11H2,1-2H3/q+1/t13?,14-,15-,16+,17-,18+,20?/m1/s1 |
InChI Key |
NVOYVOBDTVTBDX-AGUVMIOSSA-N |
SMILES |
CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |
Isomeric SMILES |
CC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |
Canonical SMILES |
CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |
Key on ui other cas no. |
99571-64-9 |
Synonyms |
(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide Ba 253 Ba 253Br Ba-253 Ba-253Br oxitropium oxitropium bromide oxitropium iodide, (R)-isomer oxitropium iodide, (S)-isomer Oxivent oxytropium bromide Tersigat Ventilat |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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